1,1-Diethoxypropan-2-amine

Catalog No.
S1490884
CAS No.
55064-41-0
M.F
C7H17NO2
M. Wt
147.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Diethoxypropan-2-amine

CAS Number

55064-41-0

Product Name

1,1-Diethoxypropan-2-amine

IUPAC Name

1,1-diethoxypropan-2-amine

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

InChI

InChI=1S/C7H17NO2/c1-4-9-7(6(3)8)10-5-2/h6-7H,4-5,8H2,1-3H3

InChI Key

MLTOHCRTGWUMIR-UHFFFAOYSA-N

SMILES

CCOC(C(C)N)OCC

Synonyms

2-Aminopropionaldehyde Diethyl Acetal; α-Aminopropionaldehyde Diethyl Acetal;

Canonical SMILES

CCOC(C(C)N)OCC

1,1-Diethoxypropan-2-amine (CAS 55064-41-0) is a bifunctional aliphatic building block characterized by a primary amine and a diethyl acetal-protected aldehyde. As a moderately polar, colorless to pale yellow liquid, it offers excellent solubility in standard organic solvents and predictable volatility for laboratory and industrial handling. Its primary industrial value lies in its role as a stable equivalent of 2-aminopropanal, a highly reactive intermediate used extensively in the synthesis of complex heterocycles, peptidomimetics, and kinase inhibitors[1]. The diethyl acetal moiety effectively masks the aldehyde, preventing premature self-condensation while allowing selective functionalization at the amine, making it a critical raw material for multi-step pharmaceutical syntheses.

Substituting 1,1-diethoxypropan-2-amine with closely related analogs fundamentally disrupts both process chemistry and downstream product efficacy. Attempting to use the unprotected form, 2-aminopropanal, results in immediate self-condensation and polymerization, rendering it entirely unsuitable for bulk procurement or extended storage [1]. Furthermore, substitution with the more common aminoacetaldehyde diethyl acetal (which lacks the alpha-methyl group) alters the steric profile of the resulting heterocycle, often leading to a complete loss of biological activity in target molecules like alpha-helix mimetics [2]. Finally, replacing the diethyl acetal with a dimethyl acetal alters the acid-catalyzed deprotection kinetics, requiring re-optimization of cyclization protocols and potentially degrading sensitive intermediates during scale-up.

Prevention of Precursor Polymerization and Shelf-Life Extension

The primary advantage of 1,1-diethoxypropan-2-amine over its unprotected counterpart is its exceptional storage stability. While unprotected 2-aminopropanal undergoes rapid, irreversible polymerization upon isolation, the diethyl acetal protection ensures the compound remains stable as a liquid for extended periods under standard conditions [1]. This complete prevention of self-condensation is critical for industrial workflows, eliminating the need for hazardous and low-yield in-situ generation of the aldehyde.

Evidence DimensionPrecursor stability and storage viability
Target Compound DataStable for months under standard ambient/refrigerated storage without degradation
Comparator Or BaselineUnprotected 2-aminopropanal (rapidly polymerizes upon isolation)
Quantified DifferenceComplete prevention of self-condensation
ConditionsStandard laboratory and warehouse storage conditions prior to synthesis

Enables reliable bulk procurement, extended shelf life, and predictable scale-up without the logistical challenges of handling highly unstable intermediates.

Structural Fidelity in Peptidomimetic Core Synthesis

In the synthesis of CBP/beta-catenin antagonists (such as ICG-001), 1,1-diethoxypropan-2-amine provides the essential alpha-methyl group required for the correct 3D conformation of the central pyrazinone ring. Substitution with the more common aminoacetaldehyde diethyl acetal yields a des-methyl analog that fails to mimic the precise alpha-helix structure, leading to a severe reduction in target binding affinity [1]. The presence of this specific methyl group is therefore non-negotiable for maintaining the biological efficacy of the final pharmaceutical product.

Evidence DimensionDownstream target biological activity (CBP/beta-catenin inhibition)
Target Compound DataProvides essential alpha-methyl group for optimal pyrazinone ring conformation
Comparator Or BaselineAminoacetaldehyde diethyl acetal (yields des-methyl analog)
Quantified DifferenceMaintains required steric profile for high-affinity receptor binding
ConditionsStructure-activity relationship (SAR) optimization in drug discovery

Ensures that the synthesized active pharmaceutical ingredient (API) retains its intended therapeutic efficacy, making it the only viable choice for specific mimetic pathways.

Optimized Deprotection Kinetics for Heterocycle Cyclization

The diethyl acetal moiety of 1,1-diethoxypropan-2-amine offers an optimal balance of stability and reactivity during heterocycle synthesis. In the production of PI3K-gamma inhibitors, the compound undergoes reductive amination followed by acid-catalyzed deprotection and cyclization. Under moderate acidic conditions (e.g., HCl at 85-100 °C), it deprotects smoothly to yield the target heterocycle with high efficiency (often >80% yield) [1]. Bulkier acetals or mismatched protecting groups can resist deprotection or require harsher conditions that degrade sensitive intermediates.

Evidence DimensionAcid-catalyzed cyclization yield
Target Compound DataSmooth deprotection yielding >80% of the target heterocycle
Comparator Or BaselineBulkier acetals (require harsher conditions, lower yields)
Quantified DifferencePredictable, high-yield ring closure without intermediate degradation
ConditionsAcid-catalyzed cyclization (HCl/heat) following reductive amination

Provides a highly reproducible synthetic route, minimizing batch-to-batch variation and reducing waste during large-scale manufacturing.

Synthesis of Alpha-Helix Mimetics and CBP/Beta-Catenin Antagonists

1,1-Diethoxypropan-2-amine is the mandatory precursor for synthesizing the core pyrazinone ring in complex peptidomimetics, such as the anti-cancer agent ICG-001 (PRI-724). Its specific alpha-methyl substitution ensures the correct 3D conformation required for potent receptor binding, making it indispensable in this pharmaceutical manufacturing pathway[1].

Manufacturing of PI3K-Gamma Inhibitors

The compound is heavily utilized in the development of pyridine and pyrimidine-based PI3K-gamma inhibitors. Its optimal deprotection kinetics allow for efficient reductive amination followed by high-yield acid-catalyzed cyclization, ensuring reproducible scale-up for clinical candidates [2].

General Production of Substituted Imidazoles and Pyrazines

As a stable, protected form of 2-aminopropanal, this compound is the preferred building block for the general synthesis of methyl-substituted imidazoles, pyrazines, and pyrroles. It allows chemists to avoid the handling issues of unprotected alpha-amino aldehydes while maintaining precise control over the final heterocycle's substitution pattern [1].

XLogP3

0.3

Dates

Last modified: 08-15-2023

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